molecular formula C10H11BrN4O2 B2774787 2-[4-bromo-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-pyrazol-1-yl]acetic acid CAS No. 1006464-57-8

2-[4-bromo-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-pyrazol-1-yl]acetic acid

Cat. No.: B2774787
CAS No.: 1006464-57-8
M. Wt: 299.128
InChI Key: RLPXWPKDULQGIY-UHFFFAOYSA-N
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Description

2-[4-bromo-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-pyrazol-1-yl]acetic acid is a complex organic compound featuring a pyrazole ring system Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-bromo-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-pyrazol-1-yl]acetic acid typically involves multiple steps, starting from readily available precursors. One common approach involves the cyclization of appropriate hydrazones with α-bromo ketones under controlled conditions to form the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[4-bromo-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-pyrazol-1-yl]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the bromo group.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield azido derivatives, while oxidation reactions can produce pyrazole N-oxides.

Mechanism of Action

The mechanism of action of 2-[4-bromo-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-pyrazol-1-yl]acetic acid involves its interaction with specific molecular targets. The bromo substituent and the pyrazole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-bromo-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-pyrazol-1-yl]acetic acid is unique due to its dual pyrazole rings and the specific arrangement of substituents. This structural complexity contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[4-bromo-3-(1,5-dimethylpyrazol-4-yl)pyrazol-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN4O2/c1-6-7(3-12-14(6)2)10-8(11)4-15(13-10)5-9(16)17/h3-4H,5H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLPXWPKDULQGIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C)C2=NN(C=C2Br)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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